Diethyl tridecanedioate
Overview
Description
Synthesis Analysis
The synthesis of diethyl esters and related compounds can involve the reaction of diethyl phosphorocyanidate (DEPC) with carboxylic acids, leading to the formation of carboxylic esters . Additionally, diethyl oxalate has been used in the synthesis of 1,4,7,10-tetraazacyclododecane, indicating that diethyl esters can be intermediates in complex organic syntheses . The synthesis of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, a compound with a diethyl ester moiety, was achieved and characterized by various analytical techniques .
Molecular Structure Analysis
The molecular structure of diethyl ester compounds can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a diethylbiferrocenium compound was determined, providing insights into the arrangement of ethyl groups and their interactions with other moieties . Similarly, the structure of a diethyl ester-containing compound was characterized, revealing the dihedral angles between different rings in the molecule .
Chemical Reactions Analysis
Diethyl esters can participate in various chemical reactions. For example, diethyl cyanophosphonate (DCNP), a diethyl ester, can be detected and degraded by a trinuclear zinc(II) cluster, indicating that diethyl esters can be involved in coordination chemistry and environmental remediation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl ester compounds can be inferred from their crystal structures and vibrational characteristics. The crystal structure of a diethyl ester compound showed intermolecular interactions that stabilize the crystal structure . The vibrational characteristics of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) were studied, providing information on the characteristic vibrations of the diethyl ester skeleton .
Scientific Research Applications
Tri(diethylaminoethoxy) -benzene triethyliodide (1954): This compound was introduced in 1947 and has been studied for its curare-like activity among synthetic quaternary ammonium compounds. It has found use in convulsion therapy and as a superior alternative to d-tubocurarine (gallamine triethiodide, 1954).
Oleanolic acid and ursolic acid (2005): These ubiquitous triterpenoids in the plant kingdom have seen over 700 research articles published in the last decade. Their applications range from isolation and purification from plants, chemical modifications, pharmacological research, toxicity studies, to clinical use in diseases including anticancer chemotherapies (Jie Liu, 2005).
Triazine-Phosphonate Derivatives (2015): Research on these compounds, particularly on their flame retardant properties on cotton fabrics, provides insights into the thermal degradation process and the application of such chemicals in fabric materials (M. Nguyen et al., 2015).
Lysergic Acid Diethylamide (LSD) (2008): The psychoactive effects of LSD and its use in psychiatric research for producing experimental psychosis and psychotherapeutic procedures have been extensively studied. Recent interest in LSD as an experimental tool for elucidating neural mechanisms of consciousness and its potential treatment options in cluster headache and with terminally ill patients has been observed (T. Passie et al., 2008).
Diethyl Maleate (1983): This compound is used in toxicological and drug metabolism research, particularly in studies involving isolated adult rat hepatocytes. Its effects on glutathione depletion, protein synthesis, amino acid transport, and monooxygenase activity have been explored (F. Goethals et al., 1983).
Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2017): This compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound in the development of new antibiotics (Salaheddine Boukhssas et al., 2017).
Diethyl Phthalate (2007): The systemic absorption and influence on endogenous reproductive and thyroid hormone levels in humans after topical application of this compound have been investigated, providing insights into the effects of commonly used additives in cosmetics and skin care products (N. R. Janjua et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
diethyl tridecanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-3-20-16(18)14-12-10-8-6-5-7-9-11-13-15-17(19)21-4-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYACNNYLFZGWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340703 | |
Record name | Diethyl tridecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl tridecanedioate | |
CAS RN |
15423-05-9 | |
Record name | Diethyl tridecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL TRIDECANEDIOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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